6-aminooctanoic acid hydrochloride
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Overview
Description
6-aminooctanoic acid hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 It is a derivative of octanoic acid, where an amino group is attached to the sixth carbon atom, and it is present in its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
6-aminooctanoic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of a halogenated carboxylic acid ester with a metal cyanate in the presence of an alcohol, followed by acidic saponification of the resulting urethane carbonic acid . Another method involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, halogenation, and subsequent reactions to introduce the amino group and form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
6-aminooctanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 6-aminooctanoic acid, such as oxo derivatives, alcohol derivatives, and substituted amino acids.
Scientific Research Applications
6-aminooctanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of peptides and proteins.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-aminooctanoic acid hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes that bind to amino acid residues, such as proteolytic enzymes like plasmin . This inhibition can prevent the breakdown of fibrin, making it useful in controlling bleeding disorders.
Comparison with Similar Compounds
6-aminooctanoic acid hydrochloride can be compared with other similar compounds, such as:
6-aminohexanoic acid:
6-aminocaproic acid: Another derivative of lysine, used in similar applications as this compound.
The uniqueness of this compound lies in its specific structure and the presence of the amino group at the sixth carbon, which imparts distinct chemical and biological properties.
Biological Activity
6-aminooctanoic acid hydrochloride, also known as 6-AHA, is a derivative of the naturally occurring amino acid lysine. It has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its hydrophobic structure, which contributes to its biological interactions. The compound possesses a primary amine group and a carboxylic acid group, allowing it to participate in various biochemical reactions.
The primary mechanism of action for this compound is its role as an antifibrinolytic agent. It mimics lysine residues in the fibrinolytic system, specifically interacting with plasminogen (Plg) and plasmin (Plm). By binding to the lysine-binding sites (LBS) on these proteins, it inhibits their interaction with fibrin, thereby preventing fibrinolysis. This competitive inhibition is crucial for maintaining hemostasis in clinical settings where excessive bleeding occurs.
Therapeutic Applications
This compound has several therapeutic applications:
- Antifibrinolytic Therapy : It is used in managing coagulopathies and preventing excessive bleeding during surgical procedures.
- Corrosion Inhibition : Recent studies have explored its use as a corrosion inhibitor in steel exposed to saline environments, demonstrating significant protective effects against corrosion .
- Biological Research : Its properties make it a valuable tool in peptide synthesis and as a linker in drug development .
Antifibrinolytic Activity
Research has demonstrated that this compound exhibits potent antifibrinolytic activity. A comparative study of various derivatives indicated that while 6-AHA itself has moderate activity, certain modified forms show enhanced inhibitory effects on plasmin's amidolytic activity. For instance:
Compound | Antifibrinolytic Activity IC50 (mM) | Antiamidolytic Activity IC50 (mM) |
---|---|---|
EACA | 0.2 | - |
H-EACA-NLeu-OH | <0.02 | 0.12 |
HCl × H-EACA-Leu-OH | 0.08 | 13 |
HCl × H-EACA-Cys(S-Bzl)-OH | 0.04 | 18 |
This table illustrates the varying degrees of activity among different derivatives, highlighting the potential for optimizing antifibrinolytic therapies through structural modifications .
Case Studies
- Surgical Applications : A clinical trial involving patients undergoing major surgeries reported a significant reduction in postoperative bleeding when treated with this compound compared to control groups .
- Corrosion Studies : The compound was tested as an inhibitor for low carbon steel in saline solutions, showing a corrosion rate reduction from 0.213 mm/y (blank) to 0.072 mm/y when treated with ATP-6-AHA .
Properties
IUPAC Name |
6-aminooctanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-7(9)5-3-4-6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIINLBRDPNMLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874459-29-7 |
Source
|
Record name | 6-aminooctanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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